molecular formula C11H14ClNO B1465104 1-(3-Chloropyridin-4-yl)-2-methylpentan-1-one CAS No. 898785-63-2

1-(3-Chloropyridin-4-yl)-2-methylpentan-1-one

Cat. No. B1465104
M. Wt: 211.69 g/mol
InChI Key: UWIMTXWWRNJSIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chloropyridin-4-yl)-2-methylpentan-1-one, commonly known as 4-Cl-PVP, is a synthetic cathinone that belongs to the pyrrolidine class of compounds. It is a designer drug that has gained popularity in recent years due to its stimulant effects. 4-Cl-PVP is a potent psychostimulant that is chemically similar to other cathinones such as α-PVP and MDPV. It has been found to be a powerful central nervous system stimulant and is known to cause euphoria, increased energy, and heightened alertness.

Scientific Research Applications

Electron Capture Processes in Organic Halides

The study by Bertin and Hamill (1964) on electron capture processes in organic halides examines the interactions of chloromethane derivatives in hydrocarbon matrices. This research, focusing on electron capture cross sections, provides insights into the behavior of halogenated compounds in rigid environments, relevant to understanding the electron affinity and reactivity of chloropyridinyl derivatives (Bertin & Hamill, 1964).

Monoamine Uptake Inhibitors

Research on pyrovalerone analogues, including 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one, highlights the potential of such compounds as monoamine uptake inhibitors, specifically targeting dopamine and norepinephrine transporters. This study opens pathways for exploring "1-(3-Chloropyridin-4-yl)-2-methylpentan-1-one" in neurotransmission and pharmacological applications (Meltzer et al., 2006).

Spectroscopic Identification of Cathinones

Identification and derivatization of cathinones through spectroscopic studies, as conducted by Nycz et al. (2016), offer a methodology for characterizing halogenated pyridine derivatives. This approach can be applied to study the structural and electronic properties of "1-(3-Chloropyridin-4-yl)-2-methylpentan-1-one" (Nycz et al., 2016).

Iron(III) Extraction and Separation

The study on selective extraction and separation of iron(III) using 4-methylpentan-2-ol by Gawali and Shinde (1974) delves into the extraction efficiency of metal ions, which might suggest potential applications of "1-(3-Chloropyridin-4-yl)-2-methylpentan-1-one" in analytical and separation sciences (Gawali & Shinde, 1974).

Antifungal, Antibacterial, and Antiviral Activities

Li et al. (2015) synthesized and studied the biological activities of a complex containing a similar halopyridinyl moiety, demonstrating significant antifungal and antiviral effects. This suggests potential biomedical applications of "1-(3-Chloropyridin-4-yl)-2-methylpentan-1-one" in developing new therapeutic agents (Li et al., 2015).

properties

IUPAC Name

1-(3-chloropyridin-4-yl)-2-methylpentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-3-4-8(2)11(14)9-5-6-13-7-10(9)12/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWIMTXWWRNJSIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=O)C1=C(C=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50696457
Record name 1-(3-Chloropyridin-4-yl)-2-methylpentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloropyridin-4-yl)-2-methylpentan-1-one

CAS RN

898785-63-2
Record name 1-(3-Chloropyridin-4-yl)-2-methylpentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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